4-Bromo-2-isopropylphenol
Overview
Description
4-Bromo-2-isopropylphenol is a brominated phenol derivative characterized by the presence of a bromine atom and an isopropyl group attached to a phenol ring. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of 4-Bromo-2-isopropylphenol are explored through different scientific studies to understand its characteristics and potential uses.
Synthesis Analysis
The synthesis of brominated phenol derivatives, including compounds similar to 4-Bromo-2-isopropylphenol, involves electrophilic substitution reactions, where bromination is a key step. For example, the bromination of dimethylphenol derivatives can lead to various brominated products, depending on the reaction conditions and the substituents present on the phenol ring (Brittain et al., 1982).
Molecular Structure Analysis
The molecular structure of brominated phenol derivatives is significantly influenced by the position and nature of the substituents on the phenol ring. X-ray diffraction studies can provide insights into the crystal structure and molecular conformation of such compounds. The presence of bromine and isopropyl groups affects the electronic distribution and steric hindrance in the molecule, impacting its molecular geometry and reactivity (Fun et al., 2009).
Chemical Reactions and Properties
4-Bromo-2-isopropylphenol participates in various chemical reactions, such as coupling reactions, due to the presence of the bromine atom, which can act as a good leaving group. Its chemical properties are also influenced by the phenolic hydroxyl group, which can undergo reactions typical of phenols, such as esterification and etherification. The isopropyl group can affect the compound's reactivity by introducing steric effects and influencing the electron density of the aromatic ring (Shirinian et al., 2012).
Scientific Research Applications
Antifungal Activity
4-Bromo-2-isopropylphenol derivatives have been synthesized and tested for their antifungal properties against several plant pathogenic fungi. Compounds like 2-isopropylphenyl piperonyloate and 4-isopropylphenyl 4-methoxybenzenesulfonate showed potent in vitro and in vivo antifungal activities against diseases like rice blast, cucumber anthracnose, and tomato late blight (Jang et al., 2007).
Oxidation Processes
Research on the oxidation of 4-Isopropylphenol in aqueous solutions has identified unusual products, shedding light on the mechanism of organic compound oxidation in aquatic media. This understanding is crucial for environmental chemistry and pollution mitigation strategies (Zenkevich & Pushkareva, 2018).
Environmental Degradation
The degradation of 4-Isopropylphenol in environmental settings has been studied, focusing on factors like mineral and organic matrices' influence on sonochemical degradation rates. Such research is vital for assessing the environmental impact and fate of chemical compounds in water (Chiha et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-propan-2-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564102 | |
Record name | 4-Bromo-2-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-isopropylphenol | |
CAS RN |
26307-50-6 | |
Record name | 4-Bromo-2-(propan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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